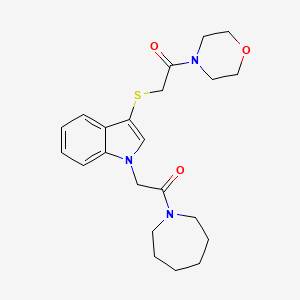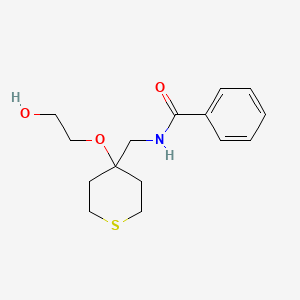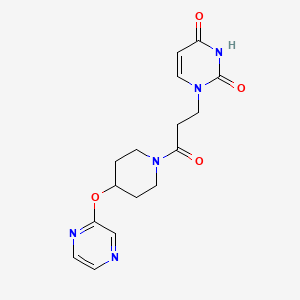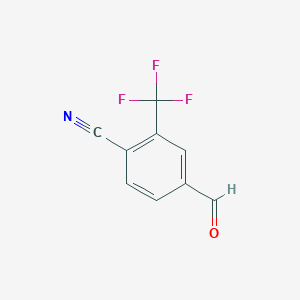
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a complex molecule that requires specialized methods for synthesis and analysis.
作用機序
The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to have anti-viral properties and has potential as a treatment for viral infections such as HIV and hepatitis C.
実験室実験の利点と制限
The advantages of using 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes involved in the inflammatory response, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise for its analysis.
将来の方向性
There are several future directions for research on 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone. These include further studies on its mechanism of action, its potential therapeutic applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research could be conducted to investigate the potential side effects of this compound and its interactions with other drugs.
合成法
The synthesis of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a complex process that involves several steps. The first step involves the synthesis of 3-(2-morpholinoethylthio)-1H-indole-5-carbaldehyde. This is achieved by the reaction of 3-bromo-1H-indole-5-carbaldehyde with morpholine in the presence of a base. The resulting product is then reacted with 2-oxo-2-phenylethyl bromide to obtain 3-(2-morpholinoethylthio)-1-(2-phenylethyl)-1H-indole-5-carbaldehyde. This product is then reacted with azepane-1-carboxylic acid to obtain 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone.
科学的研究の応用
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone has potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, it has been studied for its anti-viral properties and has shown potential as a treatment for viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-21(23-9-5-1-2-6-10-23)16-25-15-20(18-7-3-4-8-19(18)25)29-17-22(27)24-11-13-28-14-12-24/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOAFFJHFLADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2846081.png)


![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde](/img/structure/B2846092.png)


![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2846099.png)

![2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2846101.png)
![2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2846103.png)